
Daemet-17,3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daemet-17,3-OL, also known as this compound, is a useful research compound. Its molecular formula is C25H30O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Daemet-17,3-OL may exhibit pharmacological properties similar to other compounds with structural analogs. Its potential applications can be categorized as follows:
1.1. Anticancer Activity
Research indicates that compounds with similar structures often demonstrate anticancer properties. For instance, derivatives with modifications at specific positions have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds reveals the following activity levels:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | A2780 (Ovarian) | TBD |
Compound X | MCF7 (Breast) | 5.64 |
Compound Y | DU145 (Prostate) | 1.38 |
Note: The IC50 value for this compound is yet to be determined through experimental studies.
1.2. Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases such as Alzheimer's, compounds designed to inhibit cholinesterases and monoamine oxidases may hold therapeutic promise. Similar compounds have demonstrated dual-target inhibition, which is crucial for treating Alzheimer’s disease.
Biochemical Studies
This compound could also be utilized in biochemical assays to understand its mechanism of action:
2.1. Enzyme Inhibition Studies
Compounds that inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K) have been studied extensively for their role in cancer treatment. The structure of this compound might allow it to interact with key enzymes involved in cellular signaling pathways.
Enzyme | Inhibition Type | Reference IC50 (nM) |
---|---|---|
PI3Kα | Competitive | 31.8 |
Cholinesterase | Mixed Inhibition | TBD |
Synthetic Chemistry
The synthesis of this compound can be explored for developing new derivatives with enhanced bioactivity or selectivity:
3.1. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is vital for optimizing drug candidates. SAR studies on related compounds have shown that modifications at specific positions can significantly enhance potency.
Case Study 1: Anticancer Screening
In a recent study evaluating various derivatives of a structurally similar compound, significant cytotoxicity was observed in ovarian cancer cell lines when specific functional groups were introduced at designated positions on the molecule.
Case Study 2: Neuroprotective Agents
Another study focused on synthesizing dual-target inhibitors for Alzheimer’s disease demonstrated that certain modifications led to improved ability to cross the blood-brain barrier while maintaining low toxicity levels.
Eigenschaften
CAS-Nummer |
74178-54-4 |
---|---|
Molekularformel |
C25H30O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[(7R,13S)-1-acetyl-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H30O4/c1-6-25(28)10-8-21-22-14(2)11-17-12-18(29-16(4)27)13-20(15(3)26)23(17)19(22)7-9-24(21,25)5/h1,12-14,19,21-22,28H,7-11H2,2-5H3/t14-,19?,21?,22?,24+,25?/m1/s1 |
InChI-Schlüssel |
IVBUDCKHPHDZSA-ULLMVNOGSA-N |
SMILES |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |
Isomerische SMILES |
C[C@@H]1CC2=C(C3C1C4CCC([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |
Kanonische SMILES |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |
Synonyme |
1,3-diacetyl-17 alpha-ethinyl-7 alpha-methyl-1,3,5(10)estratriene-17,3-ol DAEMET-17,3-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.